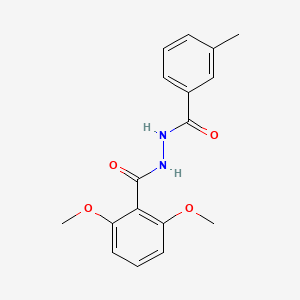
4-chlorobenzyl 4-anilino-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chlorobenzyl 4-anilino-4-oxobutanoate is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. It is a synthetic compound that has been synthesized using various methods.
Aplicaciones Científicas De Investigación
4-chlorobenzyl 4-anilino-4-oxobutanoate has been the subject of scientific research due to its potential therapeutic applications. It has been studied for its anti-inflammatory, analgesic, and anticancer properties. In vitro studies have shown that it inhibits the growth of cancer cells, particularly breast cancer cells. Additionally, it has been shown to reduce inflammation and pain in animal models.
Mecanismo De Acción
The mechanism of action of 4-chlorobenzyl 4-anilino-4-oxobutanoate is not fully understood. However, it is believed to act through various pathways, including the inhibition of cyclooxygenase-2 (COX-2) and the activation of the peroxisome proliferator-activated receptor gamma (PPARγ). These pathways are involved in inflammation, pain, and cancer growth.
Biochemical and Physiological Effects
4-chlorobenzyl 4-anilino-4-oxobutanoate has been shown to have several biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. It also reduces the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In animal models, it has been shown to reduce pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-chlorobenzyl 4-anilino-4-oxobutanoate in lab experiments is its specificity for COX-2 inhibition. This makes it a potentially safer alternative to nonsteroidal anti-inflammatory drugs (NSAIDs), which can cause gastrointestinal and cardiovascular side effects. However, one limitation of using this compound is its low solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 4-chlorobenzyl 4-anilino-4-oxobutanoate. One direction is to study its potential as a cancer treatment, particularly for breast cancer. Another direction is to investigate its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis. Additionally, further research is needed to optimize its solubility and bioavailability for in vivo studies.
Conclusion
In conclusion, 4-chlorobenzyl 4-anilino-4-oxobutanoate is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticancer properties, and its mechanism of action involves the inhibition of COX-2 and activation of PPARγ. While it has advantages for lab experiments, such as its specificity for COX-2 inhibition, it also has limitations, such as its low solubility. Future research directions include investigating its potential as a cancer and inflammatory disease treatment and optimizing its solubility and bioavailability.
Métodos De Síntesis
The synthesis of 4-chlorobenzyl 4-anilino-4-oxobutanoate has been achieved using several methods. One of the most commonly used methods involves the reaction between 4-chlorobenzyl chloride and 4-anilino-4-oxobutanoic acid in the presence of a base, such as triethylamine. The reaction yields the desired product, which can be purified using various techniques, such as recrystallization or column chromatography.
Propiedades
IUPAC Name |
(4-chlorophenyl)methyl 4-anilino-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c18-14-8-6-13(7-9-14)12-22-17(21)11-10-16(20)19-15-4-2-1-3-5-15/h1-9H,10-12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VURYVGPHZCPPNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCC(=O)OCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

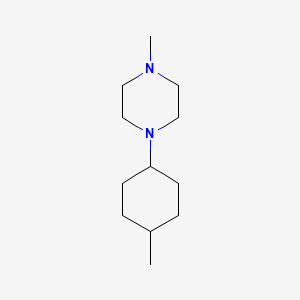
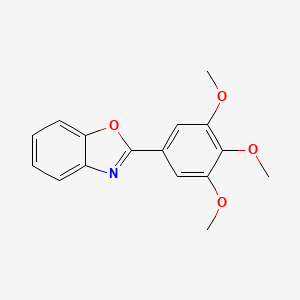
![N-(tert-butyl)-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-furamide](/img/structure/B5818982.png)
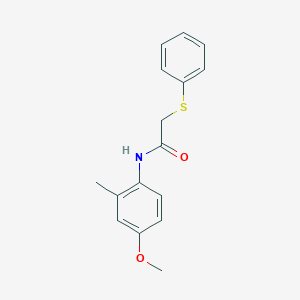
![4-chloro-3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid](/img/structure/B5818997.png)
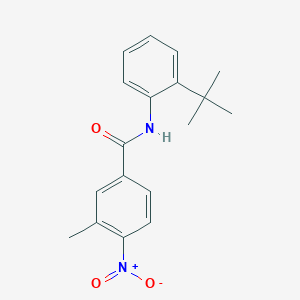
![5-amino-1-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-1,2,3-triazole-4-carbonitrile](/img/structure/B5819018.png)
![ethyl 2-{[(2-methoxyphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5819019.png)
![ethyl [4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5819021.png)

![2-{2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5819035.png)
![N-benzyl-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5819041.png)
